molecular formula C11H13BrO3 B12996491 6-Bromo-2-isopropoxy-3-methoxybenzaldehyde

6-Bromo-2-isopropoxy-3-methoxybenzaldehyde

Cat. No.: B12996491
M. Wt: 273.12 g/mol
InChI Key: IQGZMGGXNOPJLH-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, featuring bromine, isopropoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-2-isopropoxy-3-methoxybenzaldehyde can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-hydroxy-3-methoxy-6-bromobenzaldehyde with isopropyl bromide in the presence of potassium carbonate (K2CO3) as a base and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at 75°C overnight, followed by extraction and purification to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropoxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 6-bromo-2-isopropoxy-3-methoxybenzoic acid.

    Reduction: Formation of 6-bromo-2-isopropoxy-3-methoxybenzyl alcohol.

Scientific Research Applications

6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is utilized in several scientific research applications:

    Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

    Material Science: Explored for its role in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is primarily related to its chemical reactivity. The presence of the bromine atom and the aldehyde group allows it to participate in various nucleophilic substitution and redox reactions. These reactions can modify the compound’s structure, leading to the formation of new products with different properties.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a hydroxy group instead of an isopropoxy group.

    6-Bromo-2-fluoro-3-methoxybenzaldehyde: Similar structure but with a fluoro group instead of an isopropoxy group.

Uniqueness

6-Bromo-2-isopropoxy-3-methoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific target molecules that require this particular functional group arrangement.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

6-bromo-3-methoxy-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-11-8(6-13)9(12)4-5-10(11)14-3/h4-7H,1-3H3

InChI Key

IQGZMGGXNOPJLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1C=O)Br)OC

Origin of Product

United States

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